molecular formula C12H8ClN3OS B2985353 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 139359-90-3

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Cat. No.: B2985353
CAS No.: 139359-90-3
M. Wt: 277.73
InChI Key: WHUYCRJKEIFSDT-VGOFMYFVSA-N
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Description

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly abbreviated as CITCO, is a synthetic imidazothiazole derivative (Fig. 1) that functions as a selective agonist for the human constitutive androstane receptor (CAR/NR1I3) . CAR is a nuclear receptor regulating xenobiotic detoxification and drug metabolism, with emerging roles in cancer biology .

Properties

IUPAC Name

(NE)-N-[[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c13-9-3-1-8(2-4-9)11-10(7-14-17)16-5-6-18-12(16)15-11/h1-7,17H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUYCRJKEIFSDT-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core One common approach is the cyclization of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can lead to the formation of the corresponding carboxylic acid, while reduction can yield the corresponding amine.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Properties of CITCO :

  • Molecular Formula : C₁₉H₁₂Cl₃N₃OS .
  • Structure : Features a 4-chlorophenyl group at position 6 of the imidazothiazole core, an aldehyde group at position 5, and an O-(3,4-dichlorobenzyl)oxime substituent .
  • Mechanism : Binds directly to phosphorylated CAR, inducing its dephosphorylation, nuclear translocation, and activation of target genes (e.g., CYP2B6, CYP3A4) .
  • Applications: Inhibits growth of brain tumor stem cells (BTSCs) in vitro and in xenograft models . Modulates cytochrome P450 (CYP) enzymes in liver cells .

Comparison with Structural Analogs

CITCO belongs to a class of imidazothiazole derivatives with modifications influencing receptor specificity, pharmacokinetics, and bioactivity. Below is a systematic comparison with structurally related compounds:

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

  • Key Differences : Fluorine replaces chlorine at the para position of the phenyl ring .
  • Implications: Fluorine’s smaller atomic radius and higher electronegativity may alter binding affinity or metabolic stability compared to CITCO. Current Data: Limited biological studies available; primarily described as a precursor for anti-inflammatory agents .

6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Oxime

  • Key Differences : Methoxyphenylsulfanyl group replaces the dichlorobenzyloxime .
  • Properties: Molecular Formula: C₁₃H₁₁N₃O₂S₂ .

6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Oxime

  • Key Differences : Chlorophenylsulfanyl substituent instead of dichlorobenzyloxime .
  • Properties: CAS: 339022-71-8 .

6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

  • Key Differences : Bromine replaces chlorine at the para position .
  • Implications: Bromine’s larger size may enhance lipophilicity but reduce metabolic stability compared to CITCO. Current Data: No CAR-related studies reported; marketed as a research chemical .

CAR Agonist Specificity

Compound CAR Activation Species Specificity Key Findings
CITCO Yes Human Induces CYP2B6/3A4; inhibits BTSCs .
TCPOBOP (Mouse CAR agonist) Yes Mouse Structurally distinct; no cross-reactivity with human CAR .

CYP Enzyme Modulation

CITCO upregulates CYP2B6 (2.19-fold) and CYP3A4 (1.28-fold) in human hepatocytes, while downregulating CYP2E1 . Analogous data for fluorophenyl or bromophenyl derivatives are unavailable, highlighting CITCO’s unique utility in drug metabolism studies.

Cell Line Sensitivity

This contrasts with phenobarbital (a dual PXR/CAR activator), which retains partial efficacy in Fa2N-4 cells .

Structural-Activity Relationship (SAR) Insights

  • Oxime Substituent : The O-(3,4-dichlorobenzyl)oxime group in CITCO is critical for CAR binding . Sulfanyl or methoxy substitutions (e.g., compounds in ) likely disrupt this interaction.
  • Halogen Effects : Chlorine at the para position optimizes steric and electronic interactions with CAR’s ligand-binding domain. Fluorine or bromine substitutions may reduce potency due to size or polarity mismatches .

Biological Activity

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime (commonly referred to as CITCO) has garnered attention in pharmacological research due to its diverse biological activities. This compound is a selective agonist for the constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes. This article explores the biological activity of CITCO, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H7ClN2OS
  • Molecular Weight : 262.71 g/mol
  • CAS Number : 82588-41-8

CITCO acts primarily as a selective agonist for CAR. It has been shown to induce nuclear translocation of CAR and activate target genes such as CYP2B6, which is involved in drug metabolism. The compound exhibits a high selectivity for CAR over other nuclear receptors, making it a valuable tool for studying CAR-related pathways in pharmacology and toxicology .

2. Antitumor Activity

CITCO has demonstrated significant antitumor effects in various cancer cell lines. Studies have indicated that when combined with traditional anticancer agents, CITCO enhances their efficacy by upregulating multidrug resistance protein 1 (MDR1) and UDP-glucuronosyltransferase 1A1 (UGT1A1), thus overcoming drug resistance mechanisms .

Table 1: Antitumor Efficacy of CITCO

Cell LineCombination TreatmentEffect on Proliferation
T98G GliomaCITCO + DoxorubicinSignificant increase
U87MG GliomaCITCO + PaclitaxelEnhanced sensitivity
Ovarian CarcinomaCITCO + CisplatinIncreased cytotoxicity

3. Antibacterial and Antiviral Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives, including CITCO, exhibit antibacterial and antiviral properties. These compounds have shown efficacy against various pathogens, making them candidates for further development as antimicrobial agents .

4. Immunomodulatory Effects

CITCO has also been studied for its immunomodulatory effects. It has been reported to influence immune responses, potentially offering therapeutic benefits in conditions characterized by immune dysregulation .

Case Study 1: Enhanced Drug Sensitivity

A study involving glioma cell lines demonstrated that treatment with CITCO significantly increased the expression of CAR protein and enhanced the sensitivity of these cells to chemotherapeutic agents. This suggests that CITCO could be utilized to augment the effectiveness of existing cancer therapies .

Case Study 2: Inhibition of Tumor Growth

In preclinical models, CITCO was shown to inhibit tumor growth in xenograft models when administered alongside conventional chemotherapy drugs. The study highlighted the potential of CITCO as an adjuvant therapy in cancer treatment regimens .

Q & A

Q. Advanced Research Focus

  • Human vs. Mouse CAR : CITCO is a human-selective CAR agonist (72% LBD sequence similarity to mouse), while TCPOBOP activates mouse CAR exclusively .
  • Implications : Rodent models cannot recapitulate human CAR responses, necessitating humanized CAR mice or primary human hepatocytes for translational studies .

How can researchers assess the functional consequences of CITCO-induced CAR activation in modulating drug transporter expression?

Q. Advanced Research Focus

  • In vitro models : Treat hCMEC/D3 cells with CITCO (1–10 µM) and quantify ABCB1/ABCG2 mRNA via Q-PCR and protein via Western blot.
  • Inhibition studies : Co-treatment with meclizine (CAR inhibitor) blocks CITCO-induced ABCB1 upregulation, confirming CAR-specific effects .
  • Functional assays : Measure rhodamine-123 (ABCB1 substrate) efflux to validate transporter activity .

What methodological approaches are employed to analyze CITCO's role in CAR-mediated transcriptional regulation of metabolic pathways?

Q. Advanced Research Focus

  • Transcriptomic profiling : RNA-seq of CITCO-treated hepatocytes identifies upregulated pathways (e.g., amino acid metabolism, tRNA甲酰化) and downregulated pathways (e.g., glycolysis, methionine metabolism) .
  • Coactivator recruitment assays : Chromatin immunoprecipitation (ChIP) reveals CAR interaction with coactivators like PGC-1α and NCOA6 in regulating CYP2C9 .
  • Phosphorylation studies : Immunoblotting detects CAR dephosphorylation (e.g., Thr-38) post-CITCO treatment, a prerequisite for nuclear translocation .

How does CITCO's structural specificity influence its binding affinity to CAR compared to other ligands?

Q. Advanced Research Focus

  • Key structural motifs : The imidazothiazole core and 3,4-dichlorobenzyl oxime group are critical for CAR binding. Mutagenesis studies show Thr-140 and Ser-334 in CAR’s LBD are essential for CITCO interaction .
  • Comparative studies : CITCO exhibits 10-fold higher potency than phenobarbital in human CAR activation, as shown in dual-luciferase reporter assays .

What are the implications of CITCO-induced CAR activation in cancer therapy sensitization?

Q. Advanced Research Focus

  • Cyclophosphamide (CPA) potentiation : CITCO upregulates CYP2B6, enhancing CPA bioactivation in non-Hodgkin’s lymphoma models.
  • Experimental design : Co-treat CAR-expressing lymphoma cells with CITCO and CPA, measuring apoptosis via flow cytometry (Annexin V/PI staining) .

How does CITCO modulate lipid metabolism pathways independently of LXR signaling?

Q. Advanced Research Focus

  • Lipogenesis regulation : In CAR-activated mice, CITCO induces hepatic lipogenic genes (e.g., SCD1, FASN) without LXR involvement, confirmed via LXR-knockout models .
  • Methodology : Lipidomic profiling (LC-MS) and gene expression analysis in CAR wild-type vs. knockout hepatocytes .

What experimental strategies resolve contradictions in CITCO's effects on mitochondrial vs. glycolytic metabolism?

Q. Advanced Research Focus

  • Contradictory data : CITCO upregulates glucose/hexose metabolism genes but suppresses glycolytic enzymes (e.g., PDK4) in transcriptomic studies .
  • Resolution approaches :
    • Seahorse metabolic flux analysis to measure real-time glycolysis vs. oxidative phosphorylation.
    • Time-course studies : Early-phase glycolysis suppression may precede compensatory mitochondrial activation .

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